

# Spectroscopic Analysis of tert-Butyl Ethyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl ethyl ether*

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This guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl ethyl ether** (ETBE), a common fuel oxygenate. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a conceptual diagram illustrating the analytical workflow.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tert-Butyl ethyl ether**.

### 1.1. <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **tert-Butyl ethyl ether** is characterized by two distinct signals corresponding to the ethyl and tert-butyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.48	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.19	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.15	Singlet (s)	9H	-C( CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>[1]

### 1.2. <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
72.3	C(CH <sub>3</sub> ) <sub>3</sub>
63.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
28.7	-C(CH <sub>3</sub> ) <sub>3</sub>
15.5	-O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>[2]

### 1.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in **tert-Butyl ethyl ether**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2975-2850	Strong	C-H stretch (alkane)
1390, 1365	Medium	C-H bend (tert-butyl)
1195	Strong	C-O stretch (ether)

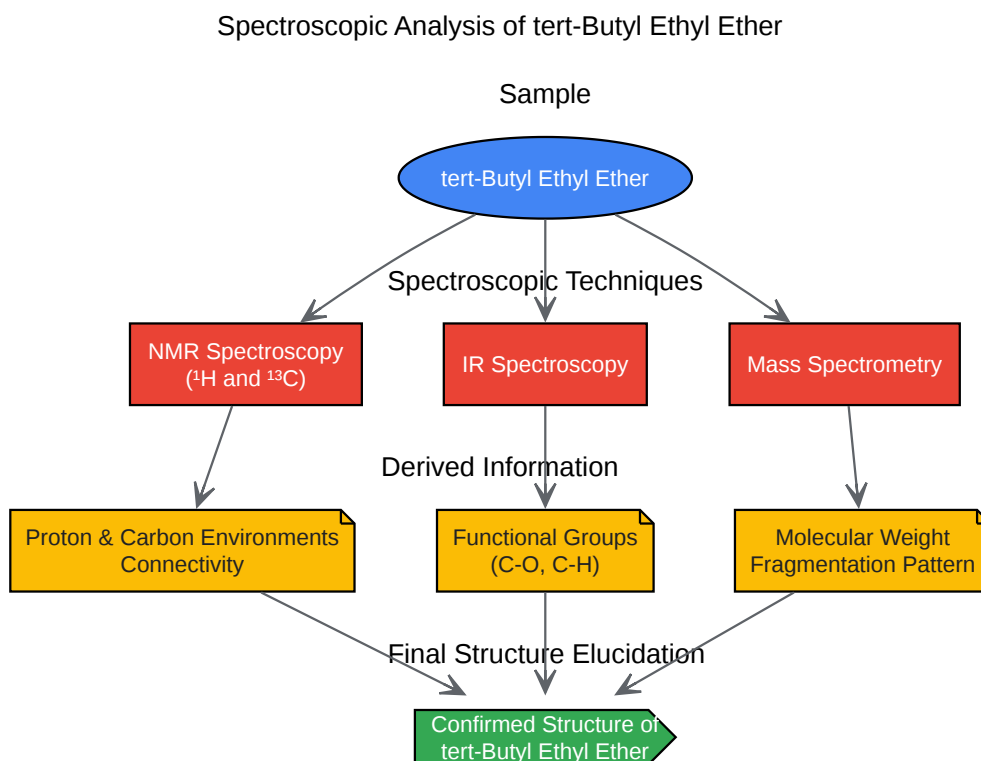
### 1.4. Mass Spectrometry (MS)

The mass spectrum shows the fragmentation pattern of **tert-Butyl ethyl ether** upon electron ionization.[3]

m/z	Relative Intensity (%)	Assignment
102	~5	$[M]^+$ (Molecular Ion)
87	59.2	$[M - CH_3]^+$
59	100	$[C_3H_7O]^+$ (Base Peak)
57	49.8	$[C_4H_9]^+$ (tert-butyl cation)
41	21.0	$[C_3H_5]^+$
29	12.1	$[C_2H_5]^+$

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic methods and the structural information they provide for **tert-Butyl ethyl ether**.



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Caption: Workflow for the structural elucidation of **tert-Butyl ethyl ether** using various spectroscopic techniques.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-20 mg of the liquid **tert-Butyl ethyl ether** sample for  $^1\text{H}$  NMR, and 20-50 mg for  $^{13}\text{C}$  NMR.[4]
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), inside a clean, dry vial.[4][5]
- The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid level is between 4.0 to 5.0 cm from the bottom.[4][5]
- The NMR tube is capped securely to prevent evaporation and contamination.[4]
- Data Acquisition:
  - The NMR tube is placed into the spectrometer's autosampler or manually inserted into the magnet.
  - The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[4]
  - The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.[4]
  - The probe is tuned to the appropriate frequency for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).[4]
  - The desired NMR experiment (e.g., standard 1D proton, 1D carbon with proton decoupling) is selected, and acquisition parameters such as the number of scans, spectral width, and relaxation delay are set.[4]
  - The data is acquired and processed using Fourier transformation to generate the final spectrum.

### 3.2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Two clean, dry salt plates (typically NaCl or KBr) are obtained from a desiccator.[6][7]

- A single drop of liquid **tert-Butyl ethyl ether** is placed on the center of one salt plate using a Pasteur pipette.[\[6\]](#)[\[8\]](#)
- The second salt plate is carefully placed on top of the first, allowing the liquid to spread into a thin film between the plates.[\[6\]](#)[\[7\]](#)
- The plates are clamped together in a sample holder.[\[7\]](#)
- Data Acquisition:
  - A background spectrum of the empty spectrometer is collected to account for atmospheric CO<sub>2</sub> and water vapor.
  - The sample holder containing the salt plate sandwich is placed in the instrument's sample beam.
  - The IR spectrum of the sample is recorded.
  - After analysis, the salt plates are cleaned with a suitable solvent (e.g., isopropanol or acetone) and returned to the desiccator.[\[6\]](#)[\[7\]](#)

### 3.3. Mass Spectrometry (MS)

- Sample Introduction (for a volatile liquid):
  - A small amount of the liquid sample is introduced into the mass spectrometer. For volatile liquids like **tert-Butyl ethyl ether**, this can be done via direct injection into a heated inlet or through a gas chromatograph (GC-MS).
  - The sample is vaporized in a heated chamber.
- Data Acquisition (Electron Ionization - EI):
  - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer.

- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

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- To cite this document: BenchChem. [Spectroscopic Analysis of tert-Butyl Ethyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166775#spectroscopic-data-of-tert-butyl-ethyl-ether-nmr-ir-mass-spec]

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